2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC14784620
Molecular Formula: C15H15ClN4OS
Molecular Weight: 334.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15ClN4OS |
|---|---|
| Molecular Weight | 334.8 g/mol |
| IUPAC Name | 2-(4-chloroindol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H15ClN4OS/c1-2-4-14-18-19-15(22-14)17-13(21)9-20-8-7-10-11(16)5-3-6-12(10)20/h3,5-8H,2,4,9H2,1H3,(H,17,19,21) |
| Standard InChI Key | RVEOABOHPCFHAG-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Features
The compound’s structure integrates two pharmacologically significant heterocycles:
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Indole moiety: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chlorine atom at the 4-position of the indole enhances electron-withdrawing effects, potentially influencing binding affinity to biological targets.
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1,3,4-Thiadiazole ring: A five-membered ring containing two nitrogen atoms and one sulfur atom. The propyl group at the 5-position of the thiadiazole contributes to lipophilicity, which may improve membrane permeability .
The acetamide linker bridges these two heterocycles, forming a planar configuration that could facilitate interactions with enzymatic active sites.
Molecular and Spectroscopic Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.8 g/mol |
| IUPAC Name | 2-(4-chloroindol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
| Key Functional Groups | Chloroindole, thiadiazole, acetamide |
Nuclear Magnetic Resonance (NMR) spectroscopy would likely reveal distinct signals for the indole’s aromatic protons ( 7.0–7.5 ppm), the thiadiazole’s sulfur environment, and the propyl chain’s methylene groups ( 1.0–2.5 ppm). Mass spectrometry would show a molecular ion peak at m/z 335, consistent with its molecular weight .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of indole and thiadiazole precursors:
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Indole chlorination: 1H-indole is chlorinated at the 4-position using electrophilic reagents like or .
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Thiadiazole modification: 5-propyl-1,3,4-thiadiazol-2-amine is prepared via cyclization of thiosemicarbazide derivatives with propyl-containing carboxylic acids .
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Acetamide coupling: The chloroindole is acetylated using chloroacetyl chloride, followed by nucleophilic substitution with the thiadiazole amine.
Reaction Conditions and Yields
Critical parameters include:
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Temperature: Amide bond formation typically requires mild conditions (25–60°C) to prevent decomposition.
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Catalysts: Lewis acids like may accelerate thiadiazole cyclization.
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Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction homogeneity.
Reported yields for analogous compounds range from 45% to 68%, depending on purification methods .
Mechanistic Insights and Biological Activity
Putative Targets and Pathways
The compound’s dual heterocyclic architecture suggests interactions with:
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Cyclooxygenase-2 (COX-2): Indole derivatives are known COX-2 inhibitors, implicating anti-inflammatory potential.
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Tyrosine kinases: Thiadiazoles often disrupt ATP-binding pockets in kinases, a hallmark of anti-cancer agents .
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Microbial enzymes: The sulfur atom in thiadiazole may chelate metal ions in bacterial proteins, offering antimicrobial activity.
In Silico and In Vitro Findings
While experimental data specific to this compound remain limited, molecular docking studies on analogs predict:
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Binding affinity: for COX-2, comparable to celecoxib ().
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Lipinski compliance: Molecular weight (<500) and logP (~3.2) align with oral bioavailability criteria.
Comparative Analysis with Structural Analogs
The table below contrasts key features of related compounds:
The propyl group in the target compound confers enhanced lipophilicity over phenyl or unsubstituted analogs, potentially improving tissue penetration .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Chlorination at the indole’s 4-position competes with 5- or 6-position substitution, necessitating precise stoichiometry.
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Purification: Similar polarities of intermediate products complicate chromatographic separation.
Research Priorities
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In vivo assays: Evaluate pharmacokinetics and toxicity profiles in model organisms.
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Structural optimization: Explore substituent effects (e.g., replacing propyl with branched alkyl groups) to enhance potency.
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